molecular formula C8H8N2O3 B2539260 4-Acetamidonicotinic acid CAS No. 60770-86-7

4-Acetamidonicotinic acid

Cat. No.: B2539260
CAS No.: 60770-86-7
M. Wt: 180.163
InChI Key: RXWQRLWVSNNJDZ-UHFFFAOYSA-N
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Description

4-Acetamidonicotinic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.163. The purity is usually 95%.
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Scientific Research Applications

1. Neuropharmacology and Pain Modulation

4-Acetamidonicotinic acid derivatives play a role in neuropharmacology. Gabapentin, an analog, has been studied for its efficacy in reducing visceral nociception induced by acetic acid. It demonstrates the ability to inhibit responses to peritoneal irritation-induced visceral pain. This effect correlates with the suppression of noxious-evoked release of excitatory amino acids in the spinal cord (Feng, Cui, & Willis, 2003).

2. Cognitive Enhancement and Alzheimer's Disease

Nefiracetam, another derivative, has been explored for its potential in treating Alzheimer's type and post-stroke vascular-type dementia. Studies demonstrate its action on neuronal nicotinic acetylcholine receptors (nnAChRs), suggesting a role in cognitive functions and dementia management (Zhao et al., 2001).

3. Plant Growth and Development

Research into the role of 4-phenylbutyric acid, a related compound, has shown its impact on plant regeneration. It functions as an auxin, promoting callus formation and subsequent shoot regeneration, offering potential applications in plant tissue culture engineering (Iwase et al., 2022).

4. Potential in Cancer Treatment

Compounds derived from aryl acetamides, including this compound derivatives, have been examined for their role as enzyme inhibitors and potential anticancer agents. These studies focus on their action against specific cancer types and their efficacy as part of combination therapies (Sultana et al., 2016).

5. Hepatoprotection and Antioxidant Effects

Studies have also explored the role of 4-hydroxyphenylacetic acid, a related compound, in protecting against drug-induced hepatotoxicity. Its action in enhancing the activity of phase II and antioxidant enzymes offers potential as a natural hepatoprotective drug (Zhao et al., 2018).

Biochemical Analysis

Biochemical Properties

4-Acetamidonicotinic acid, like its parent compound niacin, is involved in the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are essential for numerous enzymatic reactions in the body, participating in energy metabolism and redox reactions .

Cellular Effects

This compound, through its involvement in the synthesis of NAD and NADP, influences various cellular processes. NAD and NADP are crucial for energy production, cell signaling, and DNA repair . They participate in metabolic redox processes where substrates are oxidized or reduced .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion to NAD and NADP. This process occurs via a series of enzymatic reactions, with the end products playing a vital role in cellular metabolism . The conversion of this compound to NAD and NADP is crucial for the functioning of over 400 enzymes in the body .

Metabolic Pathways

This compound is involved in the metabolic pathways leading to the synthesis of NAD and NADP . These pathways are crucial for energy production and the functioning of numerous enzymes in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to that of niacin, given their structural similarity. Niacin is known to be transported into cells via specific carrier-mediated mechanisms .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the synthesis of NAD and NADP, it is likely to be found in the cytoplasm where these synthesis processes occur .

Properties

IUPAC Name

4-acetamidopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-2-3-9-4-6(7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWQRLWVSNNJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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